1,2-Cyclohexanediol

Description

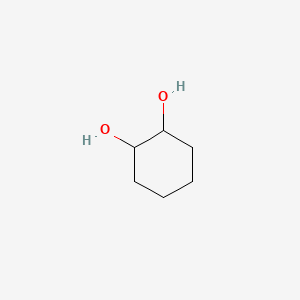

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871843 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Grandidentol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 1,2-Cyclohexanediol for Researchers and Drug Development Professionals

Introduction: 1,2-Cyclohexanediol is a diol of cyclohexane (B81311) that exists as two stereoisomers, cis and trans. This versatile organic compound serves as a crucial building block in organic synthesis and as a pharmaceutical intermediate.[1] Its unique structural characteristics, including its stereoisomerism, play a significant role in its chemical reactivity and biological interactions. This technical guide provides an in-depth overview of the core properties, synthesis, and biological relevance of this compound, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[2] It is soluble in water due to the presence of two hydrophilic hydroxyl groups. The physical and chemical properties can vary between the cis and trans isomers.

Table 1: General and Stereoisomer-Specific Physical Properties of this compound

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol (B13532) | Mixture (cis + trans) |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [3] | 116.16 g/mol [4] | 116.16 g/mol [1] |

| CAS Number | 1792-81-0[3] | 1460-57-7[4] | 931-17-9[1] |

| Appearance | White crystalline powder[3] | White or cream crystalline powder[4] | White to pale cream crystalline powder or lumps |

| Melting Point | 97-101 °C[5] | 101-104 °C[6] | 72.0-79.0 °C[7] |

| Boiling Point | 120 °C at 15 torr | 231-233 °C at 760 mmHg[8] | Not specified |

| Density | 1.183 g/cm³ | ~0.996 g/cm³[9] | Not specified |

| Vapor Pressure | 0.01 mmHg[3] | 0.01 mmHg[4] | Not specified |

| Solubility | Soluble in water, chloroform, and methanol.[6][10] | Soluble in water, chloroform, and methanol.[6] | Soluble in water. |

Chirality: The stereochemistry of this compound is a critical aspect of its properties. The cis isomer is a meso compound and is therefore achiral. In contrast, the trans isomer is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol. This chirality makes the trans isomer a valuable component in asymmetric synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the dihydroxylation of cyclohexene (B86901). The stereochemical outcome of the reaction, yielding either the cis or trans isomer, is dependent on the chosen synthetic route and reagents.

Synthesis of trans-1,2-Cyclohexanediol via Epoxidation and Hydrolysis

A common method for the stereospecific synthesis of trans-1,2-cyclohexanediol involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Experimental Protocol:

-

Epoxidation of Cyclohexene: In a flask, cyclohexene is reacted with an epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA), in a suitable solvent like dichloromethane (B109758) at a controlled temperature.

-

Hydrolysis of Cyclohexene Oxide: The resulting cyclohexene oxide is then subjected to acid-catalyzed ring-opening using an aqueous acid solution (e.g., dilute sulfuric acid). The reaction mixture is stirred until the epoxide is consumed.

-

Workup and Purification: The product is extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude trans-1,2-cyclohexanediol can be purified by recrystallization or distillation.[11]

References

- 1. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12O2 | CID 13601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0244061) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. KEGG COMPOUND: C03739 [kegg.jp]

- 7. EC 1.1.1.174 - cyclohexane-1,2-diol dehydrogenase. [ebi.ac.uk]

- 8. This compound, (1S-trans)- | C6H12O2 | CID 7057110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclohexane-1,2-diol dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-1,2-Cyclohexanediol chemical structure

An In-Depth Technical Guide to cis-1,2-Cyclohexanediol (B155557)

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of cis-1,2-cyclohexanediol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

cis-1,2-Cyclohexanediol is an organic compound with the molecular formula C₆H₁₂O₂.[1][2][3] It is a vicinal diol where the two hydroxyl groups are on the same side (cis) of the cyclohexane (B81311) ring.[4] This stereochemical arrangement significantly influences its physical and chemical properties.

The IUPAC name for this compound is (1R,2S)-cyclohexane-1,2-diol.[1][5] It is also known by other names such as cis-1,2-dihydroxycyclohexane and grandidentol.[2][5] The Chemical Abstracts Service (CAS) registry number is 1792-81-0.[2]

The cyclohexane ring in cis-1,2-cyclohexanediol exists in two rapidly interconverting chair conformations. In these conformations, one hydroxyl group occupies an axial position while the other is in an equatorial position.[4][6]

Caption: Interconversion between the two chair conformations of cis-1,2-cyclohexanediol.

Physicochemical Properties

cis-1,2-Cyclohexanediol is a white crystalline powder at room temperature.[1][7] It is soluble in water.[7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂ | [1][2][7] |

| Molecular Weight | 116.16 g/mol | [1][7] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 97-101 °C | |

| Boiling Point | 120 °C at 15 torr | [7] |

| Density | 1.183 g/cm³ | [7] |

| Solubility | Soluble in water | [7] |

| IUPAC Name | (1R,2S)-cyclohexane-1,2-diol | [1][5] |

| CAS Number | 1792-81-0 | [2] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of cis-1,2-cyclohexanediol.

| Spectroscopic Data | Key Features | References |

| ¹H NMR | Signals corresponding to the protons on the cyclohexane ring and the hydroxyl groups. | [8][9] |

| ¹³C NMR | Signals for the carbon atoms of the cyclohexane ring, with distinct shifts for the carbons bearing the hydroxyl groups. | [1][10] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. The spectra also show C-H stretching and bending vibrations. | [1][11][4][12][13] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns including the loss of water ([M-H₂O]⁺). | [1][2][3][14] |

Synthesis of cis-1,2-Cyclohexanediol

A common and reliable method for the synthesis of cis-1,2-cyclohexanediol is the syn-dihydroxylation of cyclohexene (B86901) using osmium tetroxide (OsO₄) as a catalyst and a co-oxidant such as N-methylmorpholine N-oxide (NMO).[15][16][17][18][19]

Experimental Protocol: syn-Dihydroxylation of Cyclohexene

Materials:

-

Cyclohexene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., in t-butanol)

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (e.g., Magnesol)

-

Ethyl acetate

-

n-Butanol

-

Sodium chloride

Procedure:

-

To a stirred mixture of NMO, water, and acetone, add a catalytic amount of osmium tetroxide solution.[17]

-

Add cyclohexene to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.[15][17]

-

Stir the mixture vigorously under a nitrogen atmosphere at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[15]

-

Upon completion, quench the reaction by adding a slurry of sodium hydrosulfite and magnesium silicate in water.[17]

-

Filter the mixture to remove the solids.

-

Neutralize the filtrate with a suitable acid (e.g., H₂SO₄) and remove the acetone by evaporation under reduced pressure.[17]

-

Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.[17]

-

The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate.[15]

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ether) to obtain pure cis-1,2-cyclohexanediol.[17]

Caption: A simplified workflow for the synthesis of cis-1,2-cyclohexanediol.

Reactions of cis-1,2-Cyclohexanediol

cis-1,2-Cyclohexanediol undergoes various reactions characteristic of vicinal diols.

-

Oxidation: It can be oxidized to form adipic acid, a precursor to nylon.[20]

-

Formation of Dioxolanylium Ions: Reaction with carboxylic acids or their derivatives in the presence of a strong acid like anhydrous hydrogen fluoride (B91410) leads to the formation of dioxolanylium ions.[21]

-

Acetal (B89532) and Ketal Formation: It reacts with aldehydes and ketones to form cyclic acetals and ketals, respectively, which can serve as protecting groups for the diol functionality.

Caption: Formation of a cyclic acetal from cis-1,2-cyclohexanediol.

Applications in Research and Drug Development

cis-1,2-Cyclohexanediol is a valuable building block in organic synthesis and has several applications in the pharmaceutical industry.

-

Chiral Ligands: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[22][23]

-

Polyester (B1180765) Resins: The diol functionality makes it a suitable monomer for the production of polyester resins.

Conclusion

cis-1,2-Cyclohexanediol is a stereochemically defined and versatile chemical compound. Its well-characterized structure, properties, and reactivity make it an important tool for synthetic chemists. The reliable methods for its synthesis and its utility as a chiral building block ensure its continued relevance in both academic research and industrial applications, including the development of new pharmaceuticals.

References

- 1. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Cyclohexanediol [webbook.nist.gov]

- 3. cis-1,2-Cyclohexanediol [webbook.nist.gov]

- 4. akjournals.com [akjournals.com]

- 5. cis-1,2-Cyclohexanediol, 99% | Fisher Scientific [fishersci.ca]

- 6. mmccollege.ac.in [mmccollege.ac.in]

- 7. cis-1,2-Cyclohexanediol(1792-81-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. bmse000837 Cis-1,2-cyclohexanediol at BMRB [bmrb.io]

- 10. cis-1,2-Cyclohexanediol(1792-81-0) 13C NMR [m.chemicalbook.com]

- 11. cis-1,2-Cyclohexanediol [webbook.nist.gov]

- 12. akjournals.com [akjournals.com]

- 13. cis-1,2-Cyclohexanediol(1792-81-0) IR Spectrum [chemicalbook.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. A18572.09 [thermofisher.com]

- 23. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclohexanediol (B13532) is a cycloaliphatic diol with the chemical formula C₆H₁₂O₂. This organic compound is of significant interest to the scientific community, particularly in the fields of organic synthesis, materials science, and pharmacology. It serves as a versatile building block and intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of trans-1,2-Cyclohexanediol.

Core Properties of trans-1,2-Cyclohexanediol

trans-1,2-Cyclohexanediol is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as chloroform (B151607) and methanol.[1][3] The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 116.16 g/mol [4] |

| Molecular Formula | C₆H₁₂O₂[4][5] |

| CAS Number | 1460-57-7[4] |

| Melting Point | 101-104 °C[2] |

| Boiling Point | 117 °C at 12.75 mmHg[2] |

| Vapor Pressure | 0.01 mmHg[4] |

Experimental Protocols

Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene (B86901)

A common and effective method for the synthesis of trans-1,2-cyclohexanediol is the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Materials:

-

Cyclohexene

-

Sodium hydroxide (B78521) (NaOH)[1][4]

-

Ethyl acetate[1]

-

Hydrochloric acid (conc.)[4]

-

Ice bath

-

Three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar[4]

Procedure:

-

Performic Acid Formation: In a three-neck flask cooled in an ice bath, prepare a solution of formic acid and hydrogen peroxide.[1][4]

-

Epoxidation: Slowly add cyclohexene dropwise to the performic acid solution while maintaining the temperature between 40-45°C using an ice bath.[1]

-

Reaction Completion: After the addition of cyclohexene is complete, continue stirring the mixture at 40°C for one hour, then allow it to stand at room temperature overnight.[1]

-

Removal of Formic Acid and Water: Remove the formic acid and water by distillation under reduced pressure.[1]

-

Hydrolysis: To the remaining viscous residue, add an ice-cold solution of sodium hydroxide, ensuring the temperature does not exceed 45°C.[1] The mixture is then warmed to 45°C.[1]

-

Extraction: Extract the product with ethyl acetate (B1210297).[1]

-

Purification: The combined organic layers are concentrated, and the crude product is purified by crystallization from ethyl acetate or distillation under reduced pressure.[1]

Purification by Crystallization

Crude trans-1,2-cyclohexanediol can be purified by recrystallization.

Materials:

-

Crude trans-1,2-cyclohexanediol

-

Acetone, carbon tetrachloride, or ethyl acetate[1]

-

Beaker

-

Heating plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude diol in a minimal amount of a suitable solvent like acetone, carbon tetrachloride, or ethyl acetate at an elevated temperature.[1]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals, for instance, at 50°C for several days.[1]

Analytical Characterization

The structure and purity of trans-1,2-cyclohexanediol can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The ¹H NMR spectrum typically shows signals for the methine protons adjacent to the hydroxyl groups and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

-

Infrared (IR) Spectroscopy: The IR spectrum of trans-1,2-cyclohexanediol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[6] The C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹.[6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum often shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[7]

Applications in Research and Drug Development

trans-1,2-Cyclohexanediol is a valuable molecule with several applications in scientific research and the pharmaceutical industry.

-

Chiral Auxiliary and Ligand: The chiral nature of trans-1,2-cyclohexanediol makes it a useful auxiliary and ligand in asymmetric synthesis, enabling the stereoselective creation of new chemical entities.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antiviral drug Oseltamivir and the antiretroviral drug Abacavir.[8]

-

Nuclear Pore Complex Dilator: Research has shown that trans-1,2-cyclohexanediol can act as a transient dilator of the nuclear pore complex (NPC).[9] By interacting with the hydrophobic core of the NPC, it can disrupt its structure and increase the permeability of the nuclear pore, facilitating the entry of macromolecules like plasmid DNA into the nucleus.[9] This property is being explored to enhance the efficiency of non-viral gene delivery methods.[9][10]

-

Metabolite Studies: It is a known metabolite of cyclohexene oxide.[4]

Visualizations

Synthesis Workflow of trans-1,2-Cyclohexanediol

Caption: A flowchart illustrating the key stages in the synthesis of trans-1,2-cyclohexanediol.

Mechanism of Action on the Nuclear Pore Complex

Caption: The proposed mechanism of trans-1,2-cyclohexanediol in dilating the nuclear pore complex.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. books.rsc.org [books.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]

- 6. akjournals.com [akjournals.com]

- 7. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apicule.com [apicule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2-Cyclohexanediol from cyclohexene

An In-depth Technical Guide to the Synthesis of 1,2-Cyclohexanediol (B165007) from Cyclohexene (B86901)

Introduction

This compound, a vicinal diol, is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its stereoisomers, cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol, serve as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The primary precursor for this diol is cyclohexene, an abundant and cost-effective starting material derived from petroleum. The synthesis of this compound from cyclohexene is a cornerstone reaction in organic chemistry, primarily achieved through the dihydroxylation of the alkene double bond.

This technical guide provides a comprehensive overview of the principal methods for synthesizing this compound from cyclohexene, with a focus on stereochemical control to yield either the syn (cis) or anti (trans) isomer. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Stereoselective Synthesis of this compound

The stereochemical outcome of the dihydroxylation of cyclohexene is determined by the reaction mechanism. Syn-dihydroxylation results in the formation of cis-1,2-cyclohexanediol, where both hydroxyl groups are added to the same face of the cyclohexene ring. Conversely, anti-dihydroxylation yields trans-1,2-cyclohexanediol, with the hydroxyl groups added to opposite faces.

Syn-Dihydroxylation Methods

Syn-dihydroxylation is typically achieved using strong oxidizing agents that proceed through a cyclic intermediate, ensuring the simultaneous delivery of both oxygen atoms to the same side of the double bond.

Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The reaction of cyclohexene with cold, dilute, and alkaline potassium permanganate (Baeyer's test) is a classic method for producing cis-1,2-cyclohexanediol.[1][2][3][4] The reaction involves the formation of an unstable cyclic manganate (B1198562) ester, which is subsequently hydrolyzed to yield the cis-diol.[1][2] While effective for qualitative tests, achieving high yields can be challenging as the strong oxidizing nature of KMnO₄ can lead to over-oxidation and cleavage of the C-C bond, especially under acidic or neutral conditions at higher temperatures.[2][3] Yields can be significantly influenced by reaction conditions such as stirring efficiency and dilution, with reported yields varying from near zero to as high as 84%.[5]

References

- 1. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]

- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. quora.com [quora.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclohexanediol (B165007) is a cyclic organic compound that plays a significant role as a versatile intermediate in various chemical syntheses, including the production of polymers, surfactants, and pharmaceuticals.[1] This diol exists as two stereoisomers, cis and trans, which exhibit distinct physical and chemical properties due to the different spatial arrangements of their hydroxyl groups.[1] An understanding of these properties is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visual diagrams of key chemical transformations.

Physical Properties

The stereochemistry of this compound significantly influences its physical properties. The orientation of the two hydroxyl groups affects intermolecular hydrogen bonding, leading to differences in melting point, boiling point, and solubility between the cis and trans isomers.

Table 1: Physical Properties of this compound Isomers

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol (B13532) | Mixture (cis + trans) |

| CAS Number | 1792-81-0[2] | 1460-57-7[3] | 931-17-9[4] |

| Molecular Formula | C₆H₁₂O₂[5] | C₆H₁₂O₂[3] | C₆H₁₂O₂[4] |

| Molecular Weight | 116.16 g/mol [2][5] | 116.16 g/mol [3] | 116.16 g/mol [4] |

| Appearance | White to almost white crystalline powder.[2][5] | Off-white crystals or crystalline powder.[6] | White to pale cream crystalline powder or lumps.[7] |

| Melting Point | 97-101 °C[8][9] | 101-104 °C[3][6] | 72-79 °C[7] |

| Boiling Point | 116 °C at 13 mmHg[2][10] | 117 °C at 12.8 mmHg[3] | 118-120 °C at 10 mmHg[11] |

| Solubility | Soluble in methanol.[9] | Soluble in chloroform (B151607) and methanol.[3][6] | Soluble in water.[11] Moderately soluble in water due to hydrogen bonding.[12] More soluble in organic solvents like ethanol (B145695) and methanol.[12] |

| pKa | 14.49 ± 0.40 (Predicted)[13] |

Chemical Properties and Reactivity

The reactivity of this compound is primarily centered around its two hydroxyl groups, which can undergo oxidation, esterification, and dehydration reactions.

Oxidation

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cause oxidative cleavage of the carbon-carbon bond between the hydroxyl groups to yield adipic acid.[14][15] This reaction is a key step in some proposed greener synthesis routes for adipic acid, a crucial monomer for nylon production.[16]

Caption: Oxidation of this compound to Adipic Acid.

Dehydration

Acid-catalyzed dehydration of this compound can lead to the formation of cyclohexanone (B45756) as the major product, rather than an alkene.[17][18][19][20] This occurs through a mechanism involving protonation of a hydroxyl group, its departure as water to form a carbocation, followed by a rearrangement.[17][18]

Caption: Dehydration of this compound to Cyclohexanone.

Esterification

Like other alcohols, the hydroxyl groups of this compound can react with carboxylic acids or their derivatives to form esters. This reaction is fundamental for synthesizing various derivatives with potential applications in materials science and as plasticizers.

Spectroscopic Data

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its isomers.

Table 3: Key Spectroscopic Features of this compound

| Technique | Description |

| ¹H NMR | The ¹H NMR spectrum shows characteristic signals for the protons on the carbons bearing the hydroxyl groups, as well as the other methylene (B1212753) protons of the cyclohexane (B81311) ring. The coupling constants between the methine protons can be used to differentiate between the cis and trans isomers.[21][22][23] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the two carbons attached to the hydroxyl groups and the remaining four carbons of the cyclohexane ring. The chemical shifts can provide information about the stereochemistry. |

| IR Spectroscopy | The IR spectrum is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, indicative of O-H stretching from the hydroxyl groups. C-O stretching bands are also observed in the 1200-1000 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water. |

Experimental Protocols

Synthesis of trans-1,2-Cyclohexanediol via Cyclohexene (B86901) Oxidation

Objective: To synthesize trans-1,2-cyclohexanediol from cyclohexene using hydrogen peroxide as the oxidant.

Methodology: This method utilizes p-toluenesulfonic acid as a promoter in a biphasic system, avoiding the use of organic solvents.[24]

-

Cyclohexene is reacted with aqueous hydrogen peroxide in the presence of p-toluenesulfonic acid.

-

The reaction progress can be monitored using ¹H NMR to determine the conversion rate.[24]

-

After the reaction is complete, the acid is neutralized.

-

Due to the formation of an azeotropic mixture with water, a salt such as sodium p-toluenesulfonate is added to break the azeotrope, allowing for the removal of water by simple distillation.[24]

-

The final product can be further purified by sublimation.[24]

Caption: Experimental workflow for the synthesis of trans-1,2-Cyclohexanediol.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its rigid cyclohexane scaffold allows for the precise positioning of functional groups, which is a critical aspect of rational drug design. The stereochemistry of the diol is often paramount to the biological activity of the resulting drug molecule. For instance, trans-1,2-Cyclohexanediol has been noted to have a synergistic retardation effect on the percutaneous absorption of metronidazole.[25] It is also used as a pharmaceutical intermediate.[11] Derivatives of this compound are integral components in a variety of therapeutic agents, including those with antiviral, anticancer, and anti-inflammatory properties.

References

- 1. CAS 931-17-9: this compound | CymitQuimica [cymitquimica.com]

- 2. cis-1,2-Cyclohexanediol | 1792-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. trans-1,2-Cyclohexanediol [chembk.com]

- 4. This compound | CAS#:931-17-9 | Chemsrc [chemsrc.com]

- 5. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 7. This compound, cis + trans, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. cis-1,2-シクロヘキサンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound, cis + trans, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. guidechem.com [guidechem.com]

- 14. Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System [jstage.jst.go.jp]

- 15. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brainly.com [brainly.com]

- 18. (Solved) - Answer When a this compound is dehydrated in the presence of... (1 Answer) | Transtutors [transtutors.com]

- 19. Solved When this compound is dehydrated in the | Chegg.com [chegg.com]

- 20. Solved +) When 1.2-cyclohexanediol is dehydrated in the | Chegg.com [chegg.com]

- 21. spectrabase.com [spectrabase.com]

- 22. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]

In-Depth Technical Guide to 1,2-Cyclohexanediol (CAS 931-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexanediol (B165007) (CAS 931-17-9) is a cyclic diol that serves as a versatile building block in organic synthesis and holds significance in various industrial and research applications.[1][2] Its molecular structure, consisting of a cyclohexane (B81311) ring substituted with two adjacent hydroxyl groups, allows for the existence of two stereoisomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). This stereochemistry plays a crucial role in its physical properties and reactivity.[3] The compound is utilized as a pharmaceutical intermediate, a chiral auxiliary in asymmetric synthesis, and in the production of polymers and cosmetics.[4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its role in metabolic pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder or a colorless viscous liquid at room temperature.[1][6] The presence of two hydroxyl groups makes it soluble in water and other polar organic solvents.[6] The distinct spatial arrangement of the hydroxyl groups in the cis and trans isomers leads to differences in their physical properties, such as melting point and spectroscopic characteristics.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 931-17-9 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder/colorless viscous liquid | [1][6] |

Table 2: Physical Properties of cis and trans-1,2-Cyclohexanediol

| Property | cis-1,2-Cyclohexanediol (CAS: 1792-81-0) | trans-1,2-Cyclohexanediol (CAS: 1460-57-7) | Source(s) |

| Melting Point | 97-101 °C | 101-104 °C | [7][8] |

| Boiling Point | - | 231-233 °C | |

| Water Solubility | Soluble | Soluble | [3][6] |

| Refractive Index | - | 1.4270 (estimate) | [6] |

| pKa | - | 14.49 ± 0.40 (Predicted) | [6] |

Spectroscopic Data

The structural features of this compound isomers can be elucidated using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound Isomers

| Technique | Isomer | Key Signals/Characteristics | Source(s) |

| ¹H NMR | cis | 100mM in CDCl₃, TMS ref, 298K: δ 3.35 (m), 1.98 (m), 1.71 (m), 1.26 (m) ppm | [9] |

| trans | 400MHz: δ 3.91, 3.33, 1.95, 1.69, 1.56-1.00 ppm | [10] | |

| ¹³C NMR | cis | δ 75.84, 32.86, 24.33 ppm | [9][11] |

| trans | - | ||

| IR | Mixture | Gas Phase Spectrum available | [12] |

| Mass Spec | Mixture | Electron Ionization Mass Spectrum available | [13] |

Experimental Protocols: Synthesis

The synthesis of cis- and trans-1,2-cyclohexanediol is typically achieved through the dihydroxylation of cyclohexene (B86901), with the choice of reagents and reaction conditions determining the stereochemical outcome.

Synthesis of trans-1,2-Cyclohexanediol

The synthesis of the trans isomer is commonly performed via the epoxidation of cyclohexene followed by acid-catalyzed ring-opening. A detailed protocol is described below.

Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol

-

Reaction Setup: A 250 mL three-necked flask is equipped with a reflux condenser, an addition funnel, an internal thermometer, and a magnetic stir bar.

-

Reagents:

-

Formic acid (99%): 30 mL (37 g, 0.80 mol)

-

Hydrogen peroxide (30%): 13 mL (14 g, 0.13 mol)

-

Cyclohexene: 10.2 mL (8.22 g, 100 mmol)

-

Sodium hydroxide (B78521) (for hydrolysis): 6.0 g (150 mmol) in 30 mL water

-

Concentrated hydrochloric acid (for neutralization)

-

-

Procedure:

-

A solution of formic acid and hydrogen peroxide is prepared in the flask and cooled to 0 °C in an ice bath.

-

Cyclohexene is added dropwise while stirring, ensuring the internal temperature does not exceed 80 °C. Cooling is applied as necessary.

-

The reaction is monitored for the presence of peroxides using potassium iodide starch test strips. If positive, the mixture is heated to 60-70 °C until the test is negative. Residual peroxide can be quenched with sodium disulfite.

-

The formic acid and water are removed using a rotary evaporator.

-

The resulting viscous residue is cooled, and the sodium hydroxide solution is added for hydrolysis of the formate (B1220265) ester intermediate, keeping the temperature below 60 °C.

-

The mixture is then neutralized with concentrated hydrochloric acid.

-

-

Work-up and Purification:

-

The solvent is completely removed on a rotary evaporator.

-

The solid residue is distilled under reduced pressure using a short path distillation apparatus. The product crystallizes upon distillation and may require gentle heating to prevent clogging of the apparatus.

-

-

Expected Yield: Approximately 82% with a boiling point of 123 °C (13 hPa) and a melting point of 105 °C.

Synthesis of cis-1,2-Cyclohexanediol

The cis isomer is typically synthesized using an oxidant that facilitates syn-dihydroxylation of the alkene, such as osmium tetroxide.

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol

-

Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagents:

-

N-methylmorpholine N-oxide monohydrate: 14.81 g (0.1097 mole)

-

Water: 40 mL

-

Acetone (B3395972): 20 mL

-

Osmium tetroxide: ~70 mg (0.27 mmole)

-

Cyclohexene: 8.19 g (10.1 mL, 0.100 mole)

-

-

Procedure:

-

A solution of N-methylmorpholine N-oxide monohydrate in water and acetone is prepared in the flask.

-

Osmium tetroxide and cyclohexene are added to the solution.

-

The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature.

-

The reaction mixture becomes homogeneous and light brown as it proceeds overnight.

-

-

Work-up and Purification:

-

A slurry of sodium hydrosulfite and magnesium silicate (B1173343) (Magnesol) in water is added, and the mixture is filtered.

-

The filtrate is neutralized to pH 7 with sulfuric acid.

-

Acetone is removed via rotary evaporation.

-

The pH of the aqueous solution is adjusted to 2 with sulfuric acid.

-

The cis-diol is separated from N-methylmorpholine hydrosulfate by extraction with an appropriate organic solvent.

-

Role in Drug Development and Biological Pathways

Derivatives of the closely related 1,2-cyclohexanedione (B122817) have shown promise as anticancer and antimicrobial agents, often acting through the induction of apoptosis.[1]

A notable connection to a marketed drug is the identification of trans-1,2-cyclohexanediol as a major metabolite of the side-chain of candesartan (B1668252) cilexetil, an angiotensin II receptor blocker used to treat hypertension.[9] This metabolic transformation highlights the biological relevance of the this compound scaffold.

The primary biological pathway involving this compound is its role as a metabolite in the degradation of cyclohexane and related compounds.[4] In humans and other organisms, cyclohexane can be metabolized to cyclohexanol, which is further oxidized to cyclohexanone. The subsequent metabolism can lead to the formation of 1,2- and 1,4-cyclohexanediol.

Conclusion

This compound, with its distinct cis and trans isomers, is a valuable and versatile chemical compound. Its well-established synthesis protocols and the chirality of its structure make it an important starting material for the stereoselective synthesis of complex molecules. While its direct application in pharmaceuticals is primarily as an intermediate, its presence in the metabolic pathways of xenobiotics and as a metabolite of a commercial drug underscores its biological significance. Further research into the biological activities of its derivatives may unveil new therapeutic applications. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. Buy this compound | 931-17-9 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. 1,2-cyclohexane diol, 931-17-9 [thegoodscentscompany.com]

- 10. trans-1,2-Cyclohexanediol | 1460-57-7 | TCI Deutschland GmbH [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]

Spectroscopic Analysis of 1,2-Cyclohexanediol: A Technical Guide

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the cis and trans isomers of 1,2-Cyclohexanediol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The chemical shifts (δ), splitting patterns, and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of this compound.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for cis- and trans-1,2-Cyclohexanediol (B13532), primarily in deuterated chloroform (B151607) (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| cis | H-1, H-2 | 3.35 | m | - |

| H-3, H-6 (axial) | 1.98 | m | - | |

| H-3, H-6 (equatorial) | 1.26 | m | - | |

| H-4, H-5 (axial) | 1.71 | m | - | |

| H-4, H-5 (equatorial) | 1.27 | m | - | |

| trans | H-1, H-2 | 3.33 | m | - |

| H-3, H-6 | 1.95 | m | - | |

| H-4, H-5 | 1.69 | m | - | |

| Other CH₂ | 1.56 - 1.00 | m | - |

Note: The multiplets for the methylene (B1212753) protons in both isomers are complex and often overlap, making precise assignment and extraction of all coupling constants challenging from 1D spectra alone. The data for the cis isomer is based on the Biological Magnetic Resonance Bank (BMRB) entry bmse000837.[1] Data for the trans isomer is sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis[1] | C-1, C-2 | 75.84 |

| C-3, C-6 | 32.86 | |

| C-4, C-5 | 24.33 | |

| trans | C-1, C-2 | 75.5 |

| C-3, C-6 | 33.2 | |

| C-4, C-5 | 24.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorptions for this compound are from the O-H and C-O stretching vibrations of the alcohol groups and the C-H stretching and bending vibrations of the cyclohexane (B81311) ring.

IR Absorption Data

The table below details the principal IR absorption bands for this compound.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Isomer(s) |

| ~3400 | Strong, Broad | O-H stretch (intermolecular H-bonding) | cis & trans |

| 2934 | Strong | C-H stretch (asymmetric, CH₂) | cis & trans |

| 2860 | Strong | C-H stretch (symmetric, CH₂) | cis & trans |

| 1450 | Medium | CH₂ scissoring | cis & trans |

| 1070 - 1030 | Strong | C-O stretch | cis & trans |

| 900 - 675 | Strong | O-H bend (out-of-plane) | cis & trans |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding. The exact positions of the C-O and O-H bands can vary slightly between the cis and trans isomers due to differences in intramolecular hydrogen bonding capabilities.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a regulated temperature, typically 298 K. For ¹H NMR, a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are commonly used. For ¹³C NMR, a wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualizing Spectroscopic-Structural Correlations

The following diagram illustrates the relationship between the molecular structure of cis- and trans-1,2-cyclohexanediol and their key spectroscopic features.

Caption: Correlation of cis/trans stereochemistry with key NMR and IR data.

References

The Synthesis of 1,2-Cyclohexanediol: A Historical and Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, evolution, and core methodologies for synthesizing the versatile chemical intermediate, 1,2-cyclohexanediol (B165007).

Introduction

This compound, a cyclic diol with the chemical formula C₆H₁₂O₂, exists as two stereoisomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). These compounds are valuable building blocks in organic synthesis and serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers like polyesters, and epoxy resin diluents.[1][2][3] The distinct spatial arrangement of their hydroxyl groups dictates their chemical reactivity and suitability for various applications, making stereoselective synthesis a key focus of research and industrial production. This guide provides a comprehensive overview of the historical development and current state of this compound synthesis, with a focus on key experimental protocols and comparative data.

Historical Perspective and Discovery

The synthesis of trans-1,2-cyclohexanediol was first reported in the early 20th century during broader investigations into cycloaliphatic compounds.[4] One of the earliest and most fundamental methods established was the hydrolysis of cyclohexene (B86901) oxide.[4][5] This reaction, achievable under both acidic and basic conditions, laid the groundwork for producing the trans-isomer.

A significant early method for preparing trans-1,2-cyclohexanediol involved the use of performic acid, generated in situ from formic acid and hydrogen peroxide.[5] Concurrently, methods for producing the cis-isomer were also being explored. A notable early preparation involved the reaction of cyclohexene with hydrogen peroxide using osmium tetroxide as a catalyst, a method that remains a classic example of syn-dihydroxylation.[5] Over the decades, the synthesis of this compound has evolved significantly, driven by the need for higher yields, greater stereoselectivity, and more environmentally benign processes. This has led to the development of sophisticated catalytic systems that utilize greener oxidants and offer improved efficiency.[6][7]

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages in terms of stereoselectivity, yield, and industrial applicability.

Hydrolysis of Cyclohexene Oxide

The ring-opening of cyclohexene oxide is a foundational route to this compound. The stereochemical outcome of the reaction is dependent on the catalytic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, water attacks the protonated epoxide from the side opposite to the epoxide ring (anti-attack), leading to the formation of trans-1,2-cyclohexanediol. This is a common industrial method.[1][4]

-

Base-Catalyzed Hydrolysis: While also possible, base-catalyzed hydrolysis is generally slower and less common for this specific transformation.

Modern variations of this method employ solid acid catalysts like zeolites (e.g., H-ZSM-5, H-Beta), which offer advantages such as easier separation and reusability, contributing to greener process design.[6][7]

Dihydroxylation of Cyclohexene

Direct dihydroxylation of the cyclohexene double bond is a more direct route that avoids the isolation of the epoxide intermediate.

-

Anti-Dihydroxylation (for trans-isomer): This is typically achieved using peroxy acids, such as performic acid or peracetic acid.[5][8] The reaction proceeds through an epoxide intermediate which is immediately opened by the carboxylic acid or water present in the reaction medium.

-

Syn-Dihydroxylation (for cis-isomer): The classic method for achieving syn-dihydroxylation is the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.[5] This method is highly selective for the cis-diol. Other reagents like potassium permanganate (B83412) under cold, alkaline conditions can also yield the cis-diol, though often with lower selectivity.

Catalytic Oxidation of Cyclohexene with "Green" Oxidants

In recent years, significant research has focused on replacing traditional peroxy acids with more environmentally friendly oxidants, primarily hydrogen peroxide (H₂O₂).

-

Titanium Silicate (B1173343) Catalysts: Titanium silicate molecular sieves, such as TS-1, have been shown to effectively catalyze the oxidation of cyclohexene with aqueous hydrogen peroxide to produce this compound.[1] The presence of acidic materials can promote the direct conversion to the diol.[1]

-

Metal Oxide Catalysts: Catalysts based on metal oxides like molybdenum trioxide (MoO₃) and vanadium pentoxide (V₂O₅) have been developed for the oxidation of cyclohexene using tert-butyl hydroperoxide as the oxidant.[2]

-

Tungstic Acid/Phosphoric Acid System: A highly efficient green process utilizes a tungstic acid/phosphoric acid catalyst in a biphasic system with a phase-transfer agent to directly dihydroxylate cyclohexene with aqueous H₂O₂, achieving high yields of the trans-diol.[9]

Hydrogenation of Catechol

Another route involves the hydrogenation of catechol (1,2-dihydroxybenzene). This method typically employs catalysts like Raney nickel and results in a mixture of cis and trans isomers.[5] Further research has utilized heterogeneous catalysts such as alumina-supported ruthenium hydroxide (B78521) [Ru(OH)x/Al₂O₃] to achieve high yields of the diol mixture.[9]

Data Summary of Synthetic Methods

The following tables summarize quantitative data for various synthetic routes to this compound, allowing for a clear comparison of their efficacy.

Table 1: Synthesis of trans-1,2-Cyclohexanediol

| Method | Starting Material | Oxidant/Reagents | Catalyst | Conditions | Yield | Selectivity | Reference |

| Performic Acid Oxidation | Cyclohexene | H₂O₂ / Formic Acid | None | 40-45°C | 65-73% | High for trans | [5] |

| Hydrolysis of Cyclohexene Oxide | Cyclohexene Oxide | Water | H-ZSM-5 Zeolite | Mild, Solvent-free | 88.6% | High for trans | [7] |

| Direct Dihydroxylation | Cyclohexene | Aqueous H₂O₂ | Tungstic Acid / Phosphoric Acid | Biphasic, Phase-transfer agent | 97.4% | High for trans | [9] |

| Catalytic Oxidation | Cyclohexene | tert-Butyl Hydroperoxide | MoO₃ | 60-100°C | Not specified | Not specified | [2] |

Table 2: Synthesis of cis-1,2-Cyclohexanediol and Isomer Mixtures

| Method | Starting Material | Oxidant/Reagents | Catalyst | Conditions | Yield | Isomer Ratio (cis:trans) | Reference |

| Osmium Tetroxide Dihydroxylation | Cyclohexene | H₂O₂ / t-BuOH | OsO₄ | Not specified | High | Selective for cis | [5] |

| Catechol Hydrogenation | Catechol | H₂ | Raney Nickel | Not specified | Not specified | Mixture | [5] |

| Catechol Hydrogenation | Catechol | H₂ | Ru(OH)x / Al₂O₃ | Not specified | 90% | Mixture | [9] |

Key Experimental Protocols

This section provides detailed methodologies for two historically significant and representative syntheses of this compound.

Protocol 1: Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Method

This protocol is adapted from the procedure described in Organic Syntheses.[5]

Materials:

-

Cyclohexene (freshly distilled, 82 g, 1.0 mole)

-

88% Formic Acid (600 ml)

-

30% Hydrogen Peroxide (140 ml)

-

Sodium Hydroxide (80 g)

-

Ethyl Acetate (B1210297)

-

Water

Procedure:

-

Preparation of Performic Acid: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, combine 600 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide.

-

Addition of Cyclohexene: Slowly add 82 g of freshly distilled cyclohexene to the performic acid solution over 20-30 minutes. Maintain the reaction temperature between 40°C and 45°C by using an ice bath and controlling the addition rate.

-

Reaction: After the addition is complete, maintain the mixture at 40°C for 1 hour, then allow it to stand at room temperature overnight.

-

Workup - Removal of Acid: Remove the formic acid and water by distillation under reduced pressure from a steam bath.

-

Hydrolysis: To the residual viscous mixture of the diol and its formates, add an ice-cold solution of 80 g of sodium hydroxide in 150 ml of water in small portions. Ensure the temperature does not exceed 45°C.

-

Extraction: Warm the alkaline solution to 45°C and add an equal volume (approx. 350 ml) of ethyl acetate. Stir the mixture thoroughly.

-

Crystallization and Isolation: Separate the ethyl acetate layer and concentrate it on a steam bath to about 125 ml. Cool the solution to 0°C to induce crystallization. Filter the product. Concentrate the mother liquor to yield additional product.

-

Purification: The combined crude product can be purified by distillation under reduced pressure (b.p. 120–125°C at 4 mm Hg) to yield 75–85 g (65–73%) of trans-1,2-cyclohexanediol.[5]

Protocol 2: Synthesis of trans-1,2-Cyclohexanediol via Epoxidation and In-Situ Hydrolysis

This protocol is a general representation of the epoxidation/hydrolysis route using peroxy acids.[8]

Materials:

-

Cyclohexene (13 mL, 0.13 mol)

-

90% Formic Acid (75 mL)

-

30% Hydrogen Peroxide (17.5 mL)

-

Sodium Hydroxide (10 g)

-

Ethyl Acetate (100 mL)

-

Water (20 mL)

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 75 mL of formic acid and 17.5 mL of hydrogen peroxide.

-

Addition of Cyclohexene: Slowly add 13 mL of cyclohexene dropwise over 20 minutes, maintaining the internal temperature between 40°C and 50°C. Use a cold water bath for cooling if necessary.

-

Heating: After the addition is complete, place the flask in a water bath at 50–60°C for 1 hour.

-

Hydrolysis: Transfer the resulting residue (containing the diol and its formate (B1220265) ester) to an Erlenmeyer flask. Add a cold solution of 10 g of NaOH in 20 mL of water in small portions, keeping the temperature below 45°C.

-

Extraction: Warm the alkaline solution to 45°C for 15 minutes. Transfer the mixture to a separatory funnel and extract twice with 50 mL portions of ethyl acetate.

-

Isolation: Combine the organic layers and remove the solvent using a rotary evaporator until a precipitate of trans-1,2-cyclohexanediol appears. The product can then be collected by filtration.

Reaction Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a generalized experimental workflow for the synthesis of this compound.

Caption: Synthesis of trans-1,2-cyclohexanediol via epoxidation and anti-hydrolysis.

Caption: Syn-dihydroxylation of cyclohexene to form cis-1,2-cyclohexanediol.

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The journey of this compound synthesis from its discovery in the early 20th century to the present day reflects the broader evolution of organic chemistry. Early methods, while foundational, often relied on harsh reagents and produced significant waste. The modern era has seen a decisive shift towards catalysis and green chemistry, with the development of reusable solid acid catalysts and the use of hydrogen peroxide as a clean oxidant. These advancements have not only improved the efficiency and selectivity of the synthesis but also significantly reduced its environmental impact. For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes—from classic stoichiometric reactions to advanced catalytic systems—is essential for selecting and optimizing the production of this indispensable chemical intermediate.

References

- 1. CN103130614A - Method for preparing this compound through oxidation of cyclohexene - Google Patents [patents.google.com]

- 2. CN101279892B - Method for preparing this compound by catalytic oxidation of cyclohexene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Two alternative routes for this compound synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation [arpi.unipi.it]

Solubility of cis- and trans-1,2-Cyclohexanediol

An In-depth Technical Guide to the Solubility of cis- and trans-1,2-Cyclohexanediol (B13532)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of cis- and trans-1,2-cyclohexanediol. Understanding the solubility of these isomers is critical for their application in chemical synthesis, pharmaceutical development, and materials science, where solvent selection and concentration are key parameters for reaction kinetics, purification, and formulation.

The solubility of a compound is primarily governed by its molecular structure and the intermolecular forces it can form with a solvent. For cis- and trans-1,2-cyclohexanediol, the key differentiating factor is the spatial arrangement of the two hydroxyl (-OH) groups, which significantly impacts hydrogen bonding.

-

Intermolecular vs. Intramolecular Hydrogen Bonding: The principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents[1]. The hydroxyl groups make both isomers polar. However, the cis-isomer, with both -OH groups on the same side of the cyclohexane (B81311) ring, can form intramolecular hydrogen bonds (a bond within the same molecule).[2][3][4] This internal bonding can reduce the number of -OH groups available to form intermolecular hydrogen bonds with solvent molecules like water.[2][3]

-

The trans-Isomer Advantage in Polar Solvents: The trans-isomer has its -OH groups on opposite sides of the ring, making intramolecular bonding impossible. Consequently, both hydroxyl groups are fully available to form strong intermolecular hydrogen bonds with surrounding polar solvent molecules. This generally leads to higher solubility for the trans-isomer in polar solvents like water compared to the cis-isomer.[2][5]

-

Temperature: For most solid solutes, solubility increases with temperature.[1][6][7] This is because higher temperatures provide the kinetic energy needed to overcome the intermolecular forces within the solid solute and allow solvent molecules to interact more effectively.[7] Experimental data for trans-1,2-cyclohexanediol confirms that its solubility in water and ethyl acetate (B1210297) increases as the temperature rises.[8]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for the two isomers.

Table 1: Solubility of trans-1,2-Cyclohexanediol

| Solvent | Temperature | Solubility | Reference |

| Water | Not Specified | 375 g/L | |

| Water | Not Specified | 100 mg/mL (for stock solution) | [9] |

| Water | ~300 K (~27 °C) | High | [8] |

| Ethyl Acetate | ~300 K (~27 °C) | Lower than in water | [8] |

| Chloroform | Not Specified | Soluble | |

| Methanol | Not Specified | Soluble | [5] |

| DMSO | Not Specified | 50 mg/mL | [9] |

Note: The solubility of trans-1,2-cyclohexanediol in water and ethyl acetate has been shown to increase with rising temperature.[8]

Table 2: Solubility of cis-1,2-Cyclohexanediol

| Solvent | Temperature | Solubility | Reference |

| Water | Not Specified | Slightly soluble | [10] |

Note: A mixture of cis and trans isomers is described as soluble in water.[11][12]

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a diol, based on the widely used shake-flask method.[13]

Objective: To determine the saturation concentration of a solute (e.g., cis- or trans-1,2-cyclohexanediol) in a specific solvent at a controlled temperature.

Materials:

-

Analyte (cis- or trans-1,2-cyclohexanediol)

-

Selected solvent(s)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks

-

Quantification instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of the solid diol to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[14]

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.[14]

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours.[14] It is recommended to take measurements at different time points to confirm that the concentration in the supernatant has become constant.[14]

-

Phase Separation: Once equilibrium is reached, let the vials stand undisturbed at the experimental temperature to allow the undissolved solid to settle.[14]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles.[14] This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.[14]

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the precise concentration of the dissolved diol.

-

Data Reporting: Express the solubility in standard units such as g/L, mg/mL, or mol/L.[14]

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

Caption: Workflow for equilibrium solubility determination.

Conclusion

The solubility of 1,2-cyclohexanediol (B165007) isomers is dictated by their stereochemistry. The trans-isomer generally exhibits higher solubility in polar solvents due to its capacity for extensive intermolecular hydrogen bonding. In contrast, the cis-isomer's ability to form intramolecular hydrogen bonds reduces its interaction with solvent molecules, leading to lower solubility. For researchers and developers, this means that trans-1,2-cyclohexanediol is often the more suitable isomer for aqueous formulations or reactions in polar protic solvents, while the choice of solvent for the cis-isomer requires more careful consideration of its slightly more hydrophobic character. The provided experimental protocol offers a robust framework for quantifying these differences and determining solubility in novel solvent systems.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1,2-cis-cyclohexanediol | CAS#:1792-81-0 | Chemsrc [chemsrc.com]

- 11. This compound, cis + trans, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 12. CAS 931-17-9: this compound | CymitQuimica [cymitquimica.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of 1,2-Cyclohexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for the cis and trans isomers of 1,2-cyclohexanediol (B165007). This information is critical for understanding the stability, reactivity, and phase behavior of these compounds, which are important intermediates in organic synthesis and relevant to various fields, including drug development. This document summarizes key quantitative data, details experimental methodologies, and presents visualizations of conformational relationships and experimental workflows.

Introduction to this compound Isomers

This compound exists as two geometric isomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). These isomers exhibit distinct physical and chemical properties due to the different spatial arrangements of their hydroxyl groups. The trans isomer can exist as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound. The stereochemistry of these diols significantly influences their intermolecular and intramolecular hydrogen bonding, which in turn dictates their thermochemical behavior.

Thermochemical Data

The following tables summarize the key thermochemical data for the cis and trans isomers of this compound. These values have been compiled from various experimental studies.

Table 1: Enthalpy Data

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units | References |

| Standard Enthalpy of Combustion, ΔcH°solid | -3521, -3516 ± 0.4 | -3520 ± 0.8 | kJ/mol | [1][2] |

| Standard Enthalpy of Formation, ΔfH°solid | -554.8, -559.8 | -555.6 | kJ/mol | [1][2] |

| Enthalpy of Fusion, ΔfusH | 3.3, 20.27, 3.32 | 21.0, 16.37, 18.51 | kJ/mol | [3][4][5] |

Table 2: Entropy and Heat Capacity Data

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units | References |

| Entropy of Fusion, ΔfusS | 55.19, 8.93 | - | J/mol·K | [3] |

| Solid Phase Heat Capacity, Cp,solid | Temperature dependent | Temperature dependent | J/mol·K | [6][7] |

| Liquid Phase Heat Capacity, Cp,liquid | Temperature dependent | Temperature dependent | J/mol·K | [6][7] |

Conformational Analysis

The thermochemical differences between the cis and trans isomers can be largely attributed to their conformational preferences in the chair form of the cyclohexane (B81311) ring.

For trans-1,2-cyclohexanediol, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the case of cis-1,2-cyclohexanediol, one hydroxyl group is in an axial position and the other in an equatorial position. This leads to intramolecular hydrogen bonding, which stabilizes the molecule.

Figure 1: Conformational equilibrium of trans- and cis-1,2-cyclohexanediol.

Experimental Protocols

The thermochemical data presented in this guide were primarily obtained through bomb calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry (for Enthalpy of Combustion)

Objective: To determine the standard enthalpy of combustion (ΔcH°solid) of the this compound isomers.

Methodology:

-

Sample Preparation: A known mass of the crystalline diol isomer is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to make contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The bomb is placed in a container filled with a precise volume of water. The entire assembly is housed within an insulating jacket to create an adiabatic or isothermal environment.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored with high precision before, during, and after combustion.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the known heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined after applying corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion and Heat Capacity)

Objective: To measure the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of the this compound isomers.

Methodology:

-